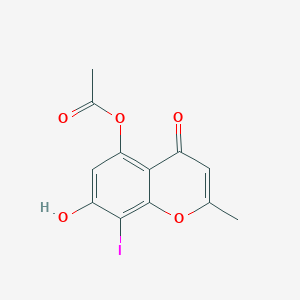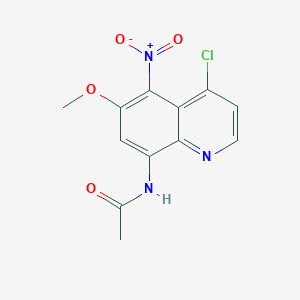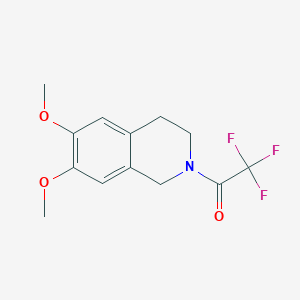
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNQ and is a member of the naphthoquinone family. TBNQ has a unique structure that makes it suitable for a wide range of applications.
Aplicaciones Científicas De Investigación
TBNQ has been extensively studied for its potential applications in various fields. In the field of organic electronics, TBNQ has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). TBNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, TBNQ has been investigated for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of TBNQ is not fully understood. However, studies have shown that TBNQ can act as an electron acceptor and donate electrons to other molecules. This property makes TBNQ suitable for use as an electron-transporting material in OLEDs. In addition, TBNQ can generate reactive oxygen species (ROS) when exposed to light, which makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects
TBNQ has been shown to have low toxicity in cell culture studies. However, its effects on living organisms are not well understood. TBNQ has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBNQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. TBNQ has a unique structure that makes it suitable for a wide range of applications. However, TBNQ has some limitations. Its mechanism of action is not fully understood, and its effects on living organisms are not well studied.
Direcciones Futuras
There are several future directions for research on TBNQ. One potential area of research is the development of new OLEDs using TBNQ as an electron-transporting material. Another area of research is the development of new photosensitizers for PDT using TBNQ. In addition, further studies are needed to understand the mechanism of action of TBNQ and its effects on living organisms.
Métodos De Síntesis
The synthesis of TBNQ involves the reaction of 2-methyl-1,4-naphthoquinone with tert-butyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a temperature of 80-100 °C, and the yield of TBNQ is around 70-80%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propiedades
Nombre del producto |
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2S/c1-9-12(16)10-7-5-6-8-11(10)13(17)14(9)18-15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
ZWKJIPATARJRIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)



![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


